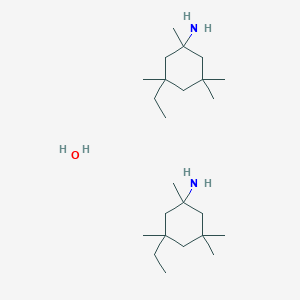![molecular formula C17H10O4 B14211909 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- CAS No. 830329-21-0](/img/structure/B14211909.png)
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of isobenzofurandiones This compound is characterized by the presence of a benzofuran ring fused with a phthalic anhydride moiety, and a phenyl group substituted with a hydroxymethyl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Phthalic Anhydride Moiety: The phthalic anhydride moiety can be introduced through a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst.
Substitution with Hydroxymethyl and Ethynyl Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl linkage can be reduced to form an ethylene linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of 1,3-Isobenzofurandione, 5-[[4-(carboxyphenyl)ethynyl]-.
Reduction: Formation of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethylene]-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is used as a building block in organic synthesis
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The hydroxymethyl and ethynyl groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The benzofuran ring and phthalic anhydride moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1,3-Isobenzofurandione: Lacks the hydroxymethyl and ethynyl substitutions.
5-Phenylethynyl-1,3-isobenzofurandione: Lacks the hydroxymethyl group.
5-Hydroxymethyl-1,3-isobenzofurandione: Lacks the ethynyl group.
Uniqueness: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
830329-21-0 |
|---|---|
Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-[2-[4-(hydroxymethyl)phenyl]ethynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H10O4/c18-10-13-5-2-11(3-6-13)1-4-12-7-8-14-15(9-12)17(20)21-16(14)19/h2-3,5-9,18H,10H2 |
InChI Key |
APRMXVXSBKJZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


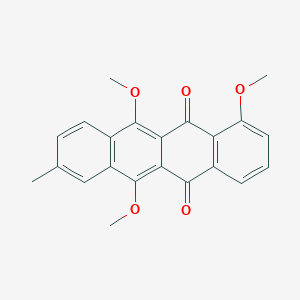
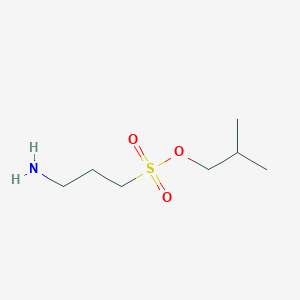
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
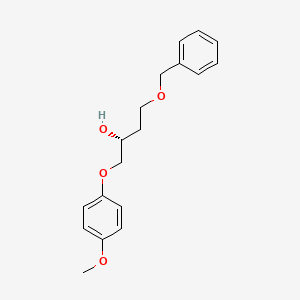
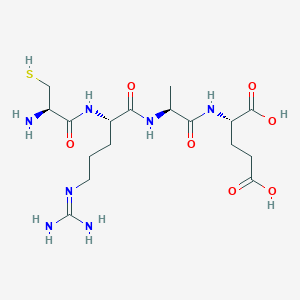
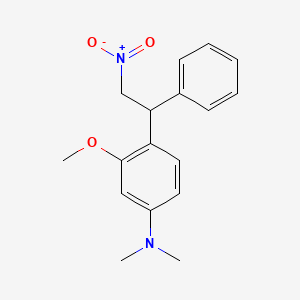
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)


![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)

